molecular formula C16H10ClNO5 B13573503 1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenoxy)acetate

1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenoxy)acetate

Cat. No.: B13573503
M. Wt: 331.70 g/mol
InChI Key: URZKGUCTLAPOOW-UHFFFAOYSA-N
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chlorophenoxy)acetate is a compound that belongs to the class of organic compounds known as phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. They are imide derivatives of phthalic anhydrides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chlorophenoxy)acetate typically involves the reaction of phthalic anhydride with 4-chlorophenoxyacetic acid in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chlorophenoxy)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chlorophenoxy)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chlorophenoxy)acetate is unique due to the presence of the 4-chlorophenoxy group, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C16H10ClNO5

Molecular Weight

331.70 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C16H10ClNO5/c17-10-5-7-11(8-6-10)22-9-14(19)23-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2

InChI Key

URZKGUCTLAPOOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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